8-Butylquinoline

Lipophilicity Partition Coefficient Hydrophobic Interactions

8-Butylquinoline (C13H15N, MW 185.27) is a heterocyclic aromatic compound belonging to the alkylquinoline subclass, characterized by a linear four-carbon butyl substituent at the 8-position of the quinoline bicyclic scaffold. This specific substitution pattern confers distinct lipophilic and steric properties that differentiate it from both unsubstituted quinoline and other 8-alkylquinoline analogs.

Molecular Formula C13H15N
Molecular Weight 185.26 g/mol
CAS No. 84682-14-4
Cat. No. B12657734
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Butylquinoline
CAS84682-14-4
Molecular FormulaC13H15N
Molecular Weight185.26 g/mol
Structural Identifiers
SMILESCCCCC1=CC=CC2=C1N=CC=C2
InChIInChI=1S/C13H15N/c1-2-3-6-11-7-4-8-12-9-5-10-14-13(11)12/h4-5,7-10H,2-3,6H2,1H3
InChIKeyYDSONSCALKQCLG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 8-Butylquinoline (CAS 84682-14-4) for Chemical Synthesis and Analytical Research


8-Butylquinoline (C13H15N, MW 185.27) is a heterocyclic aromatic compound belonging to the alkylquinoline subclass, characterized by a linear four-carbon butyl substituent at the 8-position of the quinoline bicyclic scaffold [1]. This specific substitution pattern confers distinct lipophilic and steric properties that differentiate it from both unsubstituted quinoline and other 8-alkylquinoline analogs. The compound's elevated logP and boiling point make it a candidate for studies focusing on hydrophobic molecular interactions, materials chemistry, and as a building block where a non-branched butyl chain is structurally required, serving as a procurement benchmark against shorter or branched-chain alternatives .

Substitution pattern
Linear C4 butyl chain at 8-position for structure-activity studies
Physicochemical profile
Reported higher lipophilicity supports hydrophobic interaction models
Procurement context
Benchmark for non-branched 8-alkylquinoline in synthesis and materials research

Why 8-Butylquinoline Cannot Be Simply Replaced by Methyl, Ethyl, or Isopropyl Analogs in Research Protocols


Generic substitution among 8-alkylquinolines is invalid due to significant, quantifiable variations in key properties that directly dictate experimental outcomes. The length and branching of the 8-alkyl chain are primary drivers of lipophilicity, hydrophobicity, and steric hindrance, which in turn control molecular recognition, partition coefficients, and reactivity [1]. Attempting to substitute 8-butylquinoline with a shorter-chain analog like 8-methylquinoline would lead to a drastically lower logP (2.60 vs. 3.65), reducing affinity for hydrophobic binding pockets or extraction efficiency in non-polar media [2]. Conversely, a branched-chain isomer like 8-sec-butylquinoline introduces different steric constraints that can fundamentally alter coordination chemistry and metal complexation behavior compared to the linear butyl chain, as documented in related palladation studies [3]. These measurable differences in physiochemical and steric parameters render 8-butylquinoline a non-fungible entity in precise chemical investigations.

8-Butyl (linear C4)
8-Methyl / 8-Ethyl
Reported logP difference may shift partitioning efficiency and hydrophobic binding
8-Butyl (linear C4)
8-Isopropyl (branched)
Steric hindrance from branching can alter cyclometallation reactivity
8-Butyl (bp ~301°C)
8-Methyl (bp ~247°C)
Lower boiling point reduces distillation recovery margin and thermal processing window

Quantitative Evidence for 8-Butylquinoline (CAS 84682-14-4) Versus Its 8-Alkylquinoline Analogs


LogP as a Predictor of Hydrophobic Interaction and Extraction Efficiency: 8-Butyl vs. 8-Methyl and 8-Ethyl Analogs

8-Butylquinoline exhibits a measured logP of 3.65, which is significantly higher than that of its closest analogs, directly impacting its partition behavior in biphasic systems and its affinity for lipid environments [1]. This translates to a >10-fold increase in partition coefficient for non-polar phases compared to 8-methylquinoline (logP 2.60) [2]. This property is critical for designing experiments involving membrane permeability, receptor binding to hydrophobic pockets, or liquid-liquid extraction protocols where the target compound's recovery is a function of its lipophilicity.

LogP comparison
Head-to-head
8-Butyl logP 3.65 vs 8-Methyl logP 2.60 (Δ ≈1.05)
Reported >10× partition difference supports extraction protocol design
Calculated/verified from vendor datasheets; confirm under specific solvent conditions
Lipophilicity Partition Coefficient Hydrophobic Interactions Extraction

Distillation and Purification: Boiling Point Superiority of 8-Butylquinoline Over Shorter-Chain Analogs

8-Butylquinoline has a boiling point of 300.6°C at 760 mmHg, which is substantially higher than that of 8-methylquinoline (245-248°C) . This 55°C difference in boiling points provides a much wider window for fractional distillation and purification, minimizing cross-contamination with lower-boiling byproducts. The higher boiling point also indicates a greater enthalpy of vaporization, making pure 8-butylquinoline easier to handle and isolate via vacuum distillation compared to its more volatile methyl and ethyl analogs.

Boiling point
Direct comparison
300.6 °C (8-butyl) vs 245-248 °C (8-methyl)
Higher bp aids fractional distillation and thermal processing
760 mmHg; purity assessment metric
Boiling Point Distillation Purification Thermal Stability

Reactivity Differentiation: Cyclopalladation Capability of Linear 8-Alkylquinolines vs. Branched Isomers

A direct comparative study has established that 8-methyl- and 8-ethyl- quinolines successfully undergo cyclopalladation with palladium acetate, whereas the sterically bulky 8-isopropylquinoline completely fails to react [1]. Although 8-butylquinoline was not directly in this specific study, it belongs to the class of 'linear, non-bulky' 8-alkylquinolines and is structurally predicted to undergo cyclopalladation similarly to 8-ethylquinoline, a critical point for procurement when a metal-coordinating quinoline is required. This contrasts sharply with its branched isomer, 8-sec-butylquinoline (commonly available as a mixture of 6- and 8-isomers), whose steric profile is expected to impede such reactivity.

Cyclopalladation reactivity
Class-level
Linear 8-alkyl (incl. butyl) predicted to react; 8-isopropyl fails (reported 100% failure)
Linear chain maintains C-H activation capability; steric bulk blocks reaction
Class-level inference from literature; experimental confirmation recommended
Cyclopalladation C-H Activation Organometallic Chemistry Steric Effects

Analytical Characterization: Validated HPLC Method for 8-Butylquinoline Quality Control

A specific and validated reverse-phase HPLC method has been developed for the analysis of 8-Butylquinoline, utilizing a Newcrom R1 column with an acetonitrile/water/phosphoric acid mobile phase [1]. Method development data and column selection are based on a proprietary algorithm, ensuring optimal separation. This documented, scalable method is crucial for procurement as it guarantees accessible, reliable purity verification, which is not always readily available for less common alkylquinoline isomers. This simplifies the implementation of in-house quality control for incoming lots.

Validated HPLC method
Supporting evidence
Reverse-phase method on Newcrom R1 column (MeCN/water/H₃PO₄)
Accessible QC method reduces in-house method development
Proprietary algorithm-based separation; verify with your lot
HPLC Quality Control Purity Analysis Analytical Method

Differentiated Application Scenarios for 8-Butylquinoline (CAS 84682-14-4) Based on Quantitative Evidence


Hydrophobic Probe Design and Lipid Bilayer Interaction Studies

For molecular dynamics simulations or fluorescence-based binding assays targeting deep hydrophobic pockets in proteins or lipid bilayers, 8-butylquinoline's logP of 3.65 (Δ >1.0 vs. 8-methylquinoline) ensures substantially greater partitioning into the non-polar phase. Its linear butyl chain provides a predictable entropic contribution to binding, making it a superior probe over shorter or branched analogs where solubility artifacts or steric hindrance could invalidate results [1].

High-Temperature Synthesis and Distillation-Based Purification Protocols

In synthetic routes involving high-boiling solvents or requiring final product purification via fractional distillation, the boiling point of 8-butylquinoline (300.6°C) provides a clear operational advantage. Its bp is over 55°C higher than 8-methylquinoline, dramatically reducing the risk of product loss during solvent stripping and enabling cleaner separation from lower-boiling reaction debris, a critical factor in scaling up reactions to multi-gram quantities .

Synthesis of Organometallic Complexes and C-H Activation Directing Groups

As a linear 8-alkylquinoline, 8-butylquinoline is predicted to form cyclometallated complexes with metals like palladium, in direct contrast to the inactive, branched 8-isopropylquinoline. This makes it a key synthon for synthesizing novel N,C-chelating ligands or exploring mechanism-driven C-H activation methodologies where the steric profile of the directing group is paramount. It presents a viable alternative to 8-ethylquinoline (LogP ~3.0) when higher lipophilicity of the resulting metal complex is desired for solubility in non-polar media [2].

Certified Reference Standard for Pharmacokinetic and Metabolic Studies of Lipophilic Bases

Leveraging the validated HPLC method on the Newcrom R1 column, labs can immediately implement a robust purity verification protocol for 8-butylquinoline. Its high lipophilicity (logP 3.65) makes it a suitable non-radiolabeled internal standard for mass spectrometry-based quantification of lipophilic quinoline-based drug candidates in complex biological matrices, where it would chromatographically resolve from less hydrophobic, earlier-eluting metabolites and internal standards [3].

Application
Selection Property
Validation Focus
Hydrophobic probe & lipid interaction studies
Lipophilicity-driven partitioning profile
Partition coefficient reproducibility in target media
High-temperature synthesis & distillation purification
Elevated boiling point for thermal processing
Distillation recovery and purity after thermal stress
Organometallic complex & C-H activation studies
Linear chain geometry for cyclometallation
Reactivity with Pd(II) and complex characterization
Reference standard for lipophilic base quantification
Verified HPLC identity/purity profile
Method transfer and chromatographic resolution in research matrices
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